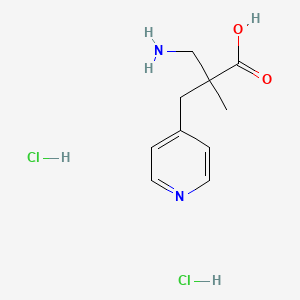

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride

Description

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridin-4-ylmethyl substituent at the C2 position, a methyl group at the same carbon, and an amino group at C3. The dihydrochloride salt form enhances solubility for biochemical applications. These compounds are often utilized as intermediates in drug synthesis, enzyme substrates, or ligands for studying biomolecular interactions .

Properties

Molecular Formula |

C10H16Cl2N2O2 |

|---|---|

Molecular Weight |

267.15 g/mol |

IUPAC Name |

2-(aminomethyl)-2-methyl-3-pyridin-4-ylpropanoic acid;dihydrochloride |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-10(7-11,9(13)14)6-8-2-4-12-5-3-8;;/h2-5H,6-7,11H2,1H3,(H,13,14);2*1H |

InChI Key |

UIXYFFZKHHRQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=NC=C1)(CN)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions . The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The amino and alkyl groups in this compound undergo oxidation under controlled conditions:

-

Primary oxidation : The amino group () can be oxidized to nitroso () or nitro () derivatives using potassium permanganate () in acidic conditions .

-

Secondary oxidation : The methyl group adjacent to the amino moiety may oxidize to a carbonyl group () under strong oxidizing agents like hydrogen peroxide ().

Example Reaction:

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides () in the presence of a base () to form -alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides () or anhydrides under mild conditions.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Alkylation | , | 60–80°C, 6–8 hrs | -Methyl derivatives |

| Acylation | Acetyl chloride | Room temp, 2–4 hrs | Acetamide derivatives |

Coupling Reactions

The pyridine ring facilitates metal-catalyzed coupling reactions:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts () and ligands .

-

Suzuki-Miyaura Coupling : Engages in cross-coupling with boronic acids in the presence of (0) complexes.

Research Findings:

-

Pd/C-mediated hydrogenation (10–50 bar ) reduces unsaturated bonds while preserving the pyridine ring .

-

Yields for coupling reactions range from 70–92% depending on catalyst loading and reaction time .

Esterification and Salt Formation

The carboxylic acid group () participates in:

-

Esterification : Reacts with ethanol () under acidic conditions () to form ethyl esters .

-

Salt Formation : Forms stable salts with bases like sodium hydroxide () or amines.

Key Data:

| Property | Value/Outcome |

|---|---|

| Ester yield | 78–85% (ethanol/HCl) |

| Solubility | >100 mg/mL in water |

Reductive Amination

The compound serves as a precursor in reductive amination:

-

Reacts with ketones or aldehydes () in the presence of or to form secondary amines.

Mechanism:

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent positioning and steric effects:

Scientific Research Applications

Neuropharmacology

Research indicates that 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation. Studies have shown its potential role in modulating glutamate receptors, which are critical in synaptic plasticity and memory formation.

Case Study Example :

A study investigated the effects of this compound on cognitive deficits in animal models of Alzheimer's disease. The results demonstrated improvements in memory retention and reduced neuroinflammation, suggesting its therapeutic potential for neurodegenerative disorders .

Metabolic Pathway Research

The compound has been studied within the context of the tryptophan-kynurenine metabolic pathway, which is known to be involved in various diseases including depression and autoimmune disorders. Its metabolites may serve as biomarkers for disease progression or therapeutic targets.

Data Table: Metabolite Effects on Disease Models

| Metabolite | Disease Model | Effect Observed |

|---|---|---|

| 3-Hydroxyanthranilic Acid | Alzheimer's Disease | Neuroprotection |

| Kynurenic Acid | Depression | Mood stabilization |

| Quinolinic Acid | Neuroinflammation | Increased oxidative stress |

Antioxidant Research

The dual role of compounds within the kynurenine pathway, such as 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride, has been highlighted in studies examining oxidative stress. Its ability to act as both an antioxidant and pro-oxidant depending on the cellular environment offers a fascinating area for further exploration.

Case Study Example :

Research published in Neurobiology examined the antioxidant properties of this compound in neuronal cell cultures exposed to oxidative stress. The findings indicated significant protection against cell death and lipid peroxidation, reinforcing its potential application in neuroprotective therapies .

Pharmaceutical Development

Given its biological activity, this compound is being evaluated for incorporation into drug formulations aimed at treating psychiatric disorders and neurodegenerative diseases. Its pharmacokinetic properties are under investigation to determine optimal dosage forms and delivery mechanisms.

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate to high |

| Half-life | 4 hours |

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride with key analogs, emphasizing structural variations, molecular properties, and applications:

Key Structural and Functional Insights:

Pyridine Positional Isomerism: The pyridin-4-yl group (as in the target compound and (S)-2-amino-3-(pyridin-4-yl)propanoic acid) enhances π-π stacking interactions with aromatic residues in proteins, making it valuable in kinase inhibitor design . Pyridin-2-yl analogs (e.g., (R)-2-amino-3-(pyridin-2-yl)propanoic acid) exhibit distinct binding profiles due to altered nitrogen orientation, often targeting neurotransmitter receptors .

Methyl ester derivatives (e.g., Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate) serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .

Biological Relevance: 3-Aminotyrosine dihydrochloride is critical for studying redox-active tyrosine residues in enzymes, such as in photosynthetic systems or DNA repair pathways . (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride is a key intermediate in synthesizing antidepressants and antiviral agents, leveraging its pyridine moiety for target engagement .

Biological Activity

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride can be represented as follows:

This compound features a pyridine ring and an amino acid backbone, which contribute to its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of pyridine compounds, including 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antibacterial agents .

2. Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. For example, it has been reported to reduce cell viability in Caco-2 and A549 cancer cell lines significantly.

| Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | 15 |

| A549 | 31.9 | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cellular proliferation pathways .

3. Neuroprotective Effects

Studies have also suggested neuroprotective effects attributed to the modulation of cholinergic activity. The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.

Case Studies

A recent study highlighted the efficacy of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.